2,4,6-Trichloropyrimidin-5-amine
Overview
Description
2,4,6-Trichloropyrimidin-5-amine is a chemical compound with the molecular formula C4H2Cl3N3 It is a derivative of pyrimidine, characterized by the presence of three chlorine atoms and one amino group attached to the pyrimidine ring
Mechanism of Action
Mode of Action
It’s known that the compound can undergo nucleophilic substitution reactions . The nucleophilic attack takes place at the C-4 position of the pyrimidine ring . This reaction is used to synthesize various derivatives of the compound .
Biochemical Pathways
Pyrimidine-containing compounds, which include 2,4,6-trichloropyrimidin-5-amine, are known to be involved in numerous natural products and biologically active compounds .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloropyrimidin-5-amine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of barbituric acid with phosphorus oxychloride (POCl3) to produce 2,4,6-trichloropyrimidine, which can then be further reacted to introduce the amino group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes using sulfur oxychloride and other chlorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloropyrimidin-5-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles attack the chlorine atoms, leading to the formation of substituted pyrimidine derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxybenzaldehydes and other nucleophiles. .
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2,4,6-Trichloropyrimidin-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichloropyrimidine: Similar in structure but with different substitution patterns, leading to distinct chemical properties and reactivity.
2,4,6-Trichloropyrimidine:
2,4-Dichloropyrimidine: Contains fewer chlorine atoms, resulting in different reactivity and uses.
Uniqueness
2,4,6-Trichloropyrimidin-5-amine is unique due to the presence of both chlorine atoms and an amino group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2,4,6-trichloropyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3N3/c5-2-1(8)3(6)10-4(7)9-2/h8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBLBGKCJWORQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539159 | |
Record name | 2,4,6-Trichloropyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91322-00-8 | |
Record name | 2,4,6-Trichloropyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.